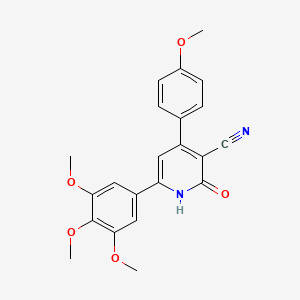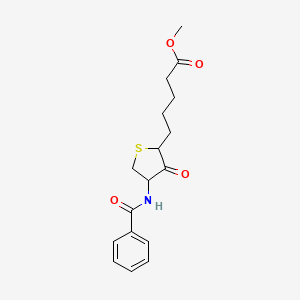
4-(4-Methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of methoxyphenyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: A phenstatin analog with potent cytotoxic activity.
3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: Known for their anticancer activity.
(E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives: Synthesized for their biological evaluation.
Uniqueness
4-(4-Methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of methoxyphenyl and trimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and significance in scientific research.
Properties
Molecular Formula |
C22H20N2O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-oxo-6-(3,4,5-trimethoxyphenyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N2O5/c1-26-15-7-5-13(6-8-15)16-11-18(24-22(25)17(16)12-23)14-9-19(27-2)21(29-4)20(10-14)28-3/h5-11H,1-4H3,(H,24,25) |
InChI Key |
WRTGRSZMZPEJCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-[3-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]propyl]-](/img/structure/B11473209.png)
![7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11473213.png)
![4-[2-(4-Methoxyphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11473226.png)
![6-benzyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11473229.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11473235.png)
![13-(methoxymethyl)-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11473242.png)
![N-(4-fluorobenzyl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11473244.png)
![6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11473250.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11473252.png)
![8-(4-ethylphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11473257.png)

![Butyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11473264.png)
![methyl 4-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11473267.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11473286.png)
